N-(p-Nitrobenzyl)phthalimide

Antifungal Candida albicans Biofilm

Researchers studying alkaline phosphatase inhibition often face irreproducible results when using unverified phthalimide analogs. N-(p-Nitrobenzyl)phthalimide (CAS 62133-07-7) is a well-characterized, weak-affinity ALP inhibitor (IC50 = 620 µM) serving as a reliable calibration standard and negative control for SAR studies. • Published ALP inhibitor (IC50 = 620 µM) - benchmark for high-potency compound screening. • p-Nitrobenzyl group creates distinct electronic profile; not interchangeable with N-alkyl analogs. • ≥95% purity, stable crystalline solid for reproducible assays.

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
CAS No. 62133-07-7
Cat. No. B1202285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Nitrobenzyl)phthalimide
CAS62133-07-7
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
InChIKeyQKWWUOQTLINZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(p-Nitrobenzyl)phthalimide: Baseline Profile


N-(p-Nitrobenzyl)phthalimide is an N-substituted isoindole-1,3-dione characterized by a p-nitrobenzyl group attached to the phthalimide nitrogen [1]. With a molecular weight of 282.25 g/mol and a calculated XLogP3-AA of 2.2, this compound exhibits moderate lipophilicity and a polar surface area of 83 Ų, making it a useful scaffold in organic synthesis and biochemical research . Its presence in authoritative databases like PubChem (CID 270867), ChEBI (CHEBI:34864), and KEGG (C14265) confirms its standing as a recognized, stable, and procurable research chemical, distinct from more transient or less-documented analogs [1][2][3].

Recognized research chemical — indexed in PubChem, ChEBI, and KEGG
p-Nitrobenzyl substituent drives distinct electronic and steric profile
Supports enzyme inhibition, plant SAR, and synthetic chemistry workflows

N-(p-Nitrobenzyl)phthalimide: Not a Generic Substitute


While the phthalimide scaffold is common, the specific N-substituent is the primary driver of biological activity, physicochemical properties, and synthetic utility. Simple N-alkyl phthalimides like N-butylphthalimide (NBP) show promising anti-biofilm activity [1], while N-aryl and N-benzyl variants are explored for modulating TNF-α production [2]. The introduction of the p-nitrobenzyl group in N-(p-Nitrobenzyl)phthalimide creates a distinct electronic and steric environment, imparting unique properties such as a specific inhibitory profile against human placental alkaline phosphatase that cannot be achieved by substituting it with another in-class compound [3]. Using a generic or 'close' analog without verifying its specific activity in the target assay will likely yield irreproducible results, as even minor structural modifications in this class lead to significant differences in target engagement and potency.

N‑substituent Bioactivity is substituent‑specific; simple N‑alkyl phthalimides may show anti‑biofilm while the p‑nitrobenzyl analog is inactive.
Enzyme profile ALP inhibition potency differs markedly — weak affinity observed for the target compound may not transfer to other in‑class analogs.
Physicochemistry Lipophilicity and hydrogen‑bonding capacity shift with the N‑substituent; generic phthalimides require validation before substitution.

N-(p-Nitrobenzyl)phthalimide vs. Key Analogs


Antifungal Potency vs. N-Butylphthalimide

N-(p-Nitrobenzyl)phthalimide is not active in standard antifungal MIC assays under conditions where N-butylphthalimide (NBP) demonstrates potent and well-characterized activity. In a comparative study of six N-substituted phthalimides against three Candida species, NBP was identified as the most potent compound, with a minimum inhibitory concentration (MIC) of 100 µg/mL against both fluconazole-resistant and -sensitive C. albicans and C. parapsilosis [1]. This stark difference in potency highlights the critical role of the N-substituent's physicochemical properties in dictating antifungal efficacy, and confirms that the p-nitrobenzyl analog is not a suitable substitute for NBP in antifungal drug discovery campaigns.

Antifungal Potency
Head‑to‑head
NBP MIC 100 µg/mL; target inactive
Supports use as antifungal negative control
Broth microdilution, C. albicans & C. parapsilosis
Antifungal Candida albicans Biofilm Structure-Activity Relationship

Alkaline Phosphatase Inhibition: Weak but Measurable

N-(p-Nitrobenzyl)phthalimide exhibits a specific, though weak, inhibitory effect on human placental alkaline phosphatase (ALP). In a standardized assay using 10 mM p-nitrophenyl phosphate as substrate, the compound displays an IC50 of 620,000 nM (620 µM) [1]. This contrasts sharply with highly potent ALP inhibitors, which often achieve IC50 values in the low nanomolar range, and places it in a distinct activity bracket. This data defines a clear, quantitative boundary for its utility as an ALP inhibitor and ensures that researchers expecting high potency do not select this compound in error.

ALP Inhibition
Head‑to‑head
IC50 620 µM
Weak‑affinity ALP inhibition; not for high‑potency screening
10 mM pNPP, human placental ALP
Enzyme Inhibition Alkaline Phosphatase IC50 Biochemical Assay

Gibberellin-Like Activity: Computational SAR

N-substituted phthalimides (NSPs) are known to exhibit gibberellin (GA)-like effects on plant growth, and computational models have established a structure-activity relationship (SAR) that highlights the importance of substituent effects [1]. The p-nitrobenzyl group in N-(p-Nitrobenzyl)phthalimide creates a distinct electronic environment compared to unsubstituted benzyl or alkyl analogs. In a computational model of NSP binding to the GA receptor GID1A, a 'hat-shaped' hydrophobic interaction and a multiple-hydrogen-bond network are crucial for activity [2]. The electron-withdrawing p-nitro group on the target compound is predicted to alter the electron density of the phthalimide carbonyls, directly affecting the strength of these key hydrogen bonds with residues Ser191 and Tyr322. This SAR model predicts that N-(p-Nitrobenzyl)phthalimide will have a quantitatively different potency and efficacy profile as a plant growth regulator compared to analogs with electron-donating substituents, making it a specific tool for probing these interactions.

GA‑like Activity
Class‑level
Predicted altered H‑bonding & hydrophobic profile
Supports GA receptor SAR probe context
In silico docking; data to verify
Plant Growth Regulator Gibberellin Molecular Docking Structure-Activity Relationship

N-(p-Nitrobenzyl)phthalimide: Recommended Applications


Weak-Affinity Control for ALP Assays

N-(p-Nitrobenzyl)phthalimide can be procured as a weak-affinity tool compound for human placental alkaline phosphatase (ALP) studies. Its low potency (IC50 = 620 µM) [1] makes it unsuitable for therapeutic development but ideal as a control to benchmark high-potency inhibitors or to calibrate assay sensitivity. Its well-defined, albeit weak, activity provides a reliable reference point for enzyme inhibition studies.

Gibberellin Receptor Structural Probe

This compound is a valuable tool for plant biologists investigating the structure-activity relationship (SAR) of gibberellin (GA) receptor activation. The electron-withdrawing p-nitrobenzyl group is predicted to modulate hydrogen bonding with key receptor residues [2]. Procuring N-(p-Nitrobenzyl)phthalimide for comparative studies against N-benzyl and N-alkyl analogs will help define the role of aromatic substituent electronics in GA-like activity, validating computational docking models.

Antifungal Biofilm Negative Control

Given the potent anti-biofilm activity observed for N-butylphthalimide (NBP) against Candida species [3], N-(p-Nitrobenzyl)phthalimide serves as a critical negative control. Its lack of comparable activity under the same experimental conditions allows researchers to confirm that the observed effects of NBP are specific to its N-alkyl substitution, validating SAR and ensuring experimental specificity in antifungal and anti-virulence studies.

Building Block for N-Substituted Derivatives

Beyond its bioactivity, N-(p-Nitrobenzyl)phthalimide is a stable, crystalline intermediate that can be procured for further synthetic elaboration. The p-nitro group is a versatile handle for downstream chemical modifications, such as reduction to an amine for subsequent coupling, making it a useful building block in medicinal chemistry programs exploring the phthalimide chemotype.

Application
Selection Property
Validation Focus
ALP enzyme inhibition studies
Weak‑affinity inhibitor profile
Assay sensitivity calibration / high‑potency inhibitor benchmarking
GA receptor SAR studies
Electron‑withdrawing p‑nitrobenzyl substituent
Hydrogen‑bonding modulation and docking model validation
Antifungal biofilm screening
Inactive antifungal profile
Negative control for anti‑biofilm specificity assays
Synthetic elaboration / medicinal chemistry
p‑Nitro functional handle
Reductive amination and downstream coupling chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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